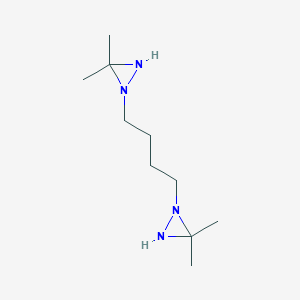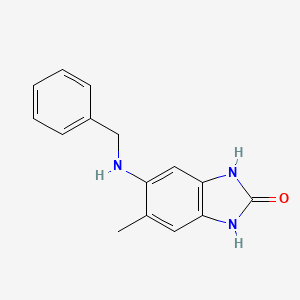![molecular formula C27H29N3O4S B12485575 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B12485575.png)
N-[2-(azepan-1-ylcarbonyl)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a carbonyl group, and a benzenesulfonamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the Pd/LA-catalyzed decarboxylation and annulation process. This method proceeds under mild conditions with a palladium catalyst, a ligand, and a Lewis acid additive, resulting in the formation of the desired product with a good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and as a probe for biological pathways.
Medicine: Research explores its potential therapeutic applications, including its role as an anticancer or antiviral agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(1-(AZEPANE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-4-METHYL-BENZAMIDE: Another compound with an azepane ring and benzamide structure, studied for its unique properties.
Uniqueness
N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C27H29N3O4S |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
N-[2-(azepane-1-carbonyl)phenyl]-2-[benzenesulfonyl(methyl)amino]benzamide |
InChI |
InChI=1S/C27H29N3O4S/c1-29(35(33,34)21-13-5-4-6-14-21)25-18-10-8-16-23(25)26(31)28-24-17-9-7-15-22(24)27(32)30-19-11-2-3-12-20-30/h4-10,13-18H,2-3,11-12,19-20H2,1H3,(H,28,31) |
Clave InChI |
DJSMVEYCBOQQJV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485500.png)
![1-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propan-2-ol](/img/structure/B12485504.png)

![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine hydrochloride](/img/structure/B12485511.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B12485515.png)
![2-[(4-Methoxy-benzenesulfonyl)-methyl-amino]-N-(2-morpholin-4-yl-ethyl)-acetamide](/img/structure/B12485525.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12485530.png)
![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-4-methylpiperazine](/img/structure/B12485538.png)
![Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485541.png)
![2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12485547.png)
![Methyl 5-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12485555.png)
![5-bromo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12485561.png)
![N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B12485567.png)

